5-chloro-2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Description
5-chloro-2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.91. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-HIV Activity
Compounds bearing the benzenesulfonamide moiety, including variations with oxadiazole groups, have been prepared and tested for their antimicrobial and anti-HIV activities. The structure-activity relationship (SAR) of these compounds suggests a potential route for the development of new therapeutic agents against infectious diseases (Iqbal et al., 2006).
Cognitive Enhancing Properties
Certain benzenesulfonamide derivatives, specifically antagonists of the serotonin 6 (5-HT6) receptor, have been identified to possess cognitive-enhancing properties. These findings suggest a potential for these compounds in treating cognitive deficits associated with neurological disorders (Hirst et al., 2006).
Anticancer Activity
Novel benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activities, showing cytotoxicity towards various human cancer cell lines. These studies indicate the utility of benzenesulfonamide scaffolds in developing new anticancer therapies (Żołnowska et al., 2016).
Herbicide Selectivity and Metabolism
Research on benzenesulfonamide derivatives like chlorsulfuron has elucidated their mechanism of action as herbicides, highlighting their selectivity for cereals due to the ability of these plants to metabolize the herbicide efficiently. This research provides a foundation for the development of agricultural chemicals with minimal environmental impact (Sweetser et al., 1982).
Properties
IUPAC Name |
5-chloro-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-15-7-8-17(20)13-19(15)26(23,24)21-9-10-22-11-12-25-18(14-22)16-5-3-2-4-6-16/h2-8,13,18,21H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFFJJFJYIJXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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